2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE
Description
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a pyrimidine-based acetamide derivative characterized by a multifunctional heterocyclic core. Its structure features a pyrimidine ring substituted at the 4-position with an amino group and at the 5-position with a benzenesulfonyl moiety. A sulfanyl (-S-) linker connects the pyrimidine core to an acetamide group, which is further substituted with a 3-chlorophenyl ring at the nitrogen atom. This compound’s design integrates electron-withdrawing (benzenesulfonyl, chloro) and hydrogen-bonding (amino, acetamide) groups, which are critical for modulating physicochemical properties and biological interactions .
The benzenesulfonyl group may enhance metabolic stability compared to smaller substituents, while the 3-chlorophenyl acetamide moiety could influence target selectivity .
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S2/c19-12-5-4-6-13(9-12)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)14-7-2-1-3-8-14/h1-10H,11H2,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUQXBCDYLWOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The amino and benzenesulfonyl groups are introduced through nucleophilic substitution reactions. The final step involves the coupling of the pyrimidine derivative with 3-chlorophenyl acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzenesulfonyl group can be reduced to a sulfonamide.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
Scientific Research Applications
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
*Inferred from structural analogs in .
Key Observations
Pyrimidines are known for diverse bioactivity, including kinase inhibition, which may expand therapeutic applications . Triazole-based analogs (e.g., SA112) exhibit validated anti-inflammatory activity, with the 2-pyridyl substituent enhancing COX-2 binding affinity . The triazole ring’s smaller size may improve membrane permeability relative to pyrimidine .
Substituent Effects :
- The benzenesulfonyl group in the target compound is bulkier and more electron-withdrawing than the pyridyl or chlorophenyl groups in triazole analogs. This could reduce metabolic degradation but may also limit solubility .
- 3-Chlorophenyl acetamide is a common feature in SA112 and the target compound, suggesting shared target selectivity (e.g., COX-2). Bromophenyl or tolyl substituents in other analogs may alter pharmacokinetic profiles .
Biological Activity :
- SA112’s anti-inflammatory efficacy (1.28× diclofenac) highlights the importance of the triazole-pyridyl combination . The target compound’s pyrimidine-benzenesulfonyl motif may offer unique binding interactions, though empirical data are needed for validation.
Biological Activity
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an amino group and a benzenesulfonyl group. It also includes a sulfanyl group linked to an acetamide moiety with a chlorophenyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 894946-36-2 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can prevent substrate access, thereby modulating various biochemical pathways involved in cellular processes such as proliferation and apoptosis.
Antibacterial Activity
Research has shown that similar compounds exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease, while urease inhibitors have applications in treating urinary tract infections.
Table 1: Enzyme Inhibition Assays
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular stress and death.
Case Studies
- Study on Anticancer Activity : A study investigated the effects of related pyrimidine derivatives on human breast cancer cells (MCF-7). Results indicated significant cytotoxicity associated with increased ROS production, suggesting a potential pathway for therapeutic application.
- Enzyme Inhibition Study : Another research evaluated the enzyme inhibition profile of benzenesulfonamide derivatives, revealing that compounds structurally related to this compound exhibited strong inhibitory activity against AChE, supporting its potential use in neurodegenerative disease treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
